5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone
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Overview
Description
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone is a synthetic organic compound characterized by its unique structural features, including a dioxane ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone typically involves multiple steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed reaction of acetone with ethylene glycol.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Valerophenone: The final step involves coupling the dioxane and trifluoromethyl groups with valerophenone through a Friedel-Crafts acylation reaction, typically using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the valerophenone moiety, potentially yielding alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this molecule a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, while the dioxane ring can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methylvalerophenone: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-chlorovalero-phenone: Contains a chlorine atom instead of a trifluoromethyl group.
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-bromovalero-phenone: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. This makes it particularly valuable in drug design and other applications where these properties are desirable.
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)9-4-3-8-15(22)13-6-5-7-14(10-13)18(19,20)21/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVDLOTUTSFJSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645951 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-69-1 |
Source
|
Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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